molecular formula C22H24N2O4S2 B15109251 N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B15109251
M. Wt: 444.6 g/mol
InChI Key: LMKWQTYCBJLRIX-UHFFFAOYSA-N
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Description

N-[(2E)-3-(4-Methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a synthetic heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxido) groups. The structure includes a 4-methoxybenzyl substituent at position 3 and a 3-phenylpropanamide group at the exocyclic nitrogen. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfone-containing heterocycles .

Properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C22H24N2O4S2/c1-28-18-10-7-17(8-11-18)13-24-19-14-30(26,27)15-20(19)29-22(24)23-21(25)12-9-16-5-3-2-4-6-16/h2-8,10-11,19-20H,9,12-15H2,1H3

InChI Key

LMKWQTYCBJLRIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with reagents such as p-hydroxybenzaldehyde and 2-amino-5-nitrothiazole . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes like glycogen synthase kinase 3β (GSK-3β), which plays a role in neurodegenerative diseases . The compound also affects signaling pathways involved in cell growth and apoptosis, contributing to its antitumor properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives can be grouped based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:

Structural Analogs with Modified Benzyl Groups

  • N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide (): Key Differences: The 4-methoxybenzyl group in the target compound is replaced with a 4-fluorobenzyl moiety, and the propanamide side chain is substituted with a 2-(4-methoxyphenyl)acetamide. Implications:
  • The electron-withdrawing fluorine atom (vs. electron-donating methoxy) may reduce electron density on the benzyl ring, altering binding interactions with hydrophobic pockets in biological targets.
  • The shorter acetamide chain (vs.

Heterocyclic Core Modifications

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) (): Key Differences: Replaces the tetrahydrothieno-thiazole core with a [1,3,4]thiadiazole ring fused to an isoxazole. Implications:
  • The absence of a methoxybenzyl group may diminish interactions with aryl hydrocarbon receptors or cytochrome P450 enzymes .

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) ():

    • Key Differences : Incorporates a pyridine ring substituted with acetyl and methyl groups.
    • Implications :
  • Higher molecular weight (414.49 g/mol vs. ~450–500 g/mol for the target compound) may affect bioavailability .

Functional Group Variations

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Key Differences: Uses a triazole-thione core with chlorinated benzylidene groups. Implications:
  • The triazole-thione system provides sulfur-based hydrogen-bonding sites, which could enhance interactions with cysteine residues or metal cofactors.
  • (E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide (2) ():

    • Key Differences : Features a diazenyl-thiazole core and a dimethoxyphenyl-propanamide side chain.
    • Implications :
  • Dual methoxy groups on the phenyl ring may enhance solubility but reduce metabolic stability due to increased susceptibility to demethylation .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydrothieno-thiazole 4-Methoxybenzyl, 3-phenylpropanamide ~500 (estimated) High polarity (sulfone groups)
N-[(2E)-3-(4-Fluorobenzyl)-...acetamide () Tetrahydrothieno-thiazole 4-Fluorobenzyl, 2-(4-methoxyphenyl)acetamide ~480 (estimated) Enhanced lipophilicity (F substituent)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, ) [1,3,4]Thiadiazole-isoxazole Benzamide, phenyl 348.39 Moderate yield (70%), low polarity
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione Chlorinated benzylidene ~400 (estimated) High lipophilicity, H-bonding capacity
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide (2, ) Thiazole-diazenyl Dimethoxyphenyl, propanamide ~500 (estimated) Redox-active, moderate solubility

Research Findings and Implications

  • Synthetic Accessibility : Compounds with thiadiazole or triazole cores (e.g., ) are synthesized in moderate to high yields (70–80%) via condensation or cyclization reactions, suggesting feasible routes for the target compound .
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) on benzyl rings may improve solubility but increase metabolic liability.
  • Therapeutic Potential: Analogs with diazenyl or triazole-thione moieties (Evidences 6, 9) are often explored as antimicrobial or anticancer agents, indicating possible applications for the target compound .

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